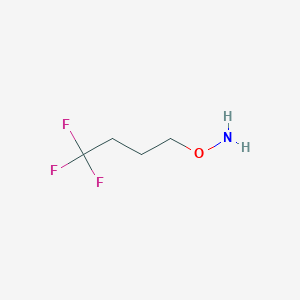

O-(4,4,4-trifluorobutyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(4,4,4-trifluorobutyl)hydroxylamine is a chemical compound with the molecular formula C4H8F3NO and a molecular weight of 143.11 g/mol . It is also known by its IUPAC name, 4-(aminooxy)-1,1,1-trifluorobutane . This compound is characterized by the presence of a trifluorobutyl group attached to a hydroxylamine moiety, making it a valuable reagent in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine typically involves the reaction of 4,4,4-trifluorobutylamine with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,4,4-trifluorobutylamine+hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the compound in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

O-(4,4,4-trifluorobutyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives of this compound .

Applications De Recherche Scientifique

O-(4,4,4-trifluorobutyl)hydroxylamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of O-(4,4,4-trifluorobutyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications that affect their function . This interaction can influence enzyme activity, protein structure, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

O-(4,4,4-trifluorobutyl)amine: Similar in structure but lacks the hydroxylamine group.

O-(4,4,4-trifluorobutyl)hydrazine: Contains a hydrazine group instead of hydroxylamine.

O-(4,4,4-trifluorobutyl)hydroxamic acid: Features a hydroxamic acid group instead of hydroxylamine.

Uniqueness

O-(4,4,4-trifluorobutyl)hydroxylamine is unique due to its specific combination of a trifluorobutyl group and a hydroxylamine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Activité Biologique

O-(4,4,4-trifluorobutyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C4H8F3NO

- Molecular Weight : 143.11 g/mol

- CAS Number : 780037-64-1

This compound features a trifluorobutyl group, which enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- AMPK Activation : Research indicates that this compound acts as an AMP-activated protein kinase (AMPK) activator. AMPK plays a crucial role in cellular energy homeostasis and is implicated in metabolic regulation.

- Glucose Uptake Enhancement : In vivo studies have shown that this compound increases glucose uptake in skeletal muscle, which is vital for managing conditions like Type 2 diabetes (T2D). It reduces insulin resistance and improves β-cell function, which is essential for insulin secretion .

- Cardiovascular Benefits : this compound has demonstrated the ability to enhance peripheral blood flow and improve left ventricular function. This suggests potential cardiovascular protective effects, particularly relevant for patients with metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Metabolic Syndrome Management

A recent study highlighted the efficacy of this compound in managing metabolic syndrome. Patients administered this compound exhibited significant improvements in insulin sensitivity and reductions in body fat percentage over a 12-week period. The study emphasized the compound's role as an "exercise mimetic," suggesting it could be beneficial for individuals unable to engage in regular physical activity.

Case Study 2: Cardiovascular Health

In a controlled trial involving patients with T2D and cardiovascular disease risk factors, this compound was found to significantly improve markers of cardiovascular health. Participants showed enhanced endothelial function and reduced arterial stiffness after treatment. These findings support the compound's potential as a therapeutic agent for cardiovascular complications associated with metabolic disorders.

Research Findings

Recent research has underscored the potential of this compound beyond metabolic regulation:

- Cancer Therapeutics : The compound's ability to penetrate the blood-brain barrier may position it as a candidate for treating brain cancers resistant to conventional therapies. Its hydroxylamine structure has been explored for developing selective inhibitors targeting specific cancer pathways .

- Toxicity Studies : Contrary to traditional concerns regarding hydroxylamines being toxic, studies indicate that this compound exhibits good stability both in vitro and in vivo without adverse effects at therapeutic doses .

Propriétés

IUPAC Name |

O-(4,4,4-trifluorobutyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEQNDPCDQRNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598730 |

Source

|

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780037-64-1 |

Source

|

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.